molecular formula C9H12N2O4 B1612432 dimethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate CAS No. 310431-26-6

dimethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B1612432
CAS No.: 310431-26-6
M. Wt: 212.2 g/mol
InChI Key: SUAJDROLACMXGX-UHFFFAOYSA-N
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Description

Dimethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate is a heterocyclic compound featuring a pyrrole ring substituted with an amino group at position 1, a methyl group at position 3, and ester groups (methyl carboxylates) at positions 2 and 2.

Properties

IUPAC Name

dimethyl 1-amino-3-methylpyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-5-6(8(12)14-2)4-11(10)7(5)9(13)15-3/h4H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAJDROLACMXGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=C1C(=O)OC)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583290
Record name Dimethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

310431-26-6
Record name Dimethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Pyrrole Core with Substituents

A common approach begins with the synthesis of substituted pyrrole derivatives such as 2,4-dimethyl pyrrole or 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate intermediates. For example, a patent (CN102887851B) describes the preparation of 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde using methyl acetoacetate and sodium nitrite, followed by zinc powder reduction to form a diethyl dicarboxylate pyrrole intermediate. This intermediate is then hydrolyzed and purified to yield the pyrrole core with ester groups.

Amination and Esterification

The introduction of the amino group at the 1-position and methyl substitution at the 3-position of the pyrrole ring is achieved through controlled amination reactions and methylation steps. Esterification to form the dimethyl dicarboxylate groups typically involves reaction with methanol under acidic or catalytic conditions.

Catalytic Methods for Functionalized Pyrroles

Recent research has reported zirconium-catalyzed syntheses of tetrasubstituted pyrroles from N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds. This method allows direct formation of functionalized pyrroles with high yields (up to 88%) under mild conditions (THF/1,4-dioxane and water). Although this study focused on diacylpyrroles, the methodology is relevant for synthesizing amino-substituted pyrrole esters by selecting appropriate aminoaldehyde and dicarbonyl substrates.

Detailed Synthetic Procedure (Based on Patent CN102887851B)

Step Reaction Description Reagents & Conditions Product & Yield
1 Synthesis of 2,4-dimethyl pyrrole-3,5-diethyl dicarboxylate Methyl acetoacetate + Sodium nitrite (aqueous), then zinc powder reduction, reflux 1 hour Faint yellow solid, 2,4-dimethyl pyrrole-3,5-diethyl dicarboxylate; yield not explicitly stated
2 Hydrolysis and ring formation Suspension in aqueous KOH, reflux overnight, acidification with HCl, neutralization with saturated K2CO3, extraction with ethyl acetate White transparent liquid 2,4-dimethyl pyrrole obtained by distillation at 80°C under reduced pressure
3 Formylation to 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde Dissolve 2,4-dimethyl pyrrole in DMF, add phosphorus oxychloride dropwise, stir overnight at room temperature, quench in ice water, pH adjustment to 8 with saturated K2CO3, extraction Thick product obtained after drying; yield up to 38% reported

This sequence provides a reliable route to pyrrole derivatives with ester and aldehyde functionalities, which can be further transformed into the target amino ester compound by amination and methylation.

Analytical Data and Purification

  • Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure of intermediates and final products. For example, 1H NMR spectra recorded at 300 MHz in CDCl3 solvent show characteristic peaks corresponding to methyl, amino, and ester protons.
  • Purification is typically achieved by crystallization or extraction followed by drying over sodium sulfate and vacuum distillation.
  • Thin Layer Chromatography (TLC) is used to monitor reaction progress and completion during hydrolysis and other steps.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Methyl acetoacetate, sodium nitrite, zinc powder, potassium hydroxide, phosphorus oxychloride, DMF
Reaction solvents Acetic acid, aqueous KOH, DMF, ethyl acetate
Temperature conditions Reflux for reduction and hydrolysis; room temperature for formylation; 80°C under vacuum for distillation
Reaction times 1 hour for reduction; overnight reflux for hydrolysis; overnight stirring for formylation
Yields Up to 38% for formylated pyrrole intermediate
Purification methods Crystallization, extraction, drying over sodium sulfate, vacuum distillation
Analytical techniques 1H NMR, TLC

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,4-dicarboxylate derivatives, while substitution reactions can introduce a wide range of functional groups onto the pyrrole ring.

Scientific Research Applications

Organic Chemistry Applications

Synthesis of Pyrrole Derivatives
DMAMPDC is utilized in the synthesis of various pyrrole derivatives. It can react with aliphatic and aromatic primary amines to produce a series of 1-substituted pyrrole-3,4-dicarboxylates. The reaction yields compounds with varying degrees of substitution, which can be critical for developing new materials with tailored properties. The yields for these reactions typically range from 14% to 93% depending on the specific reaction conditions employed.

Table 1: Summary of Pyrrole Derivatives Synthesized from DMAMPDC

Compound NameYield (%)Reaction Conditions
1-Hydroxymethyl-3-methyl-1H-pyrrole-2,4-dicarboxylate85Reflux with hydroxylamine
1-Benzoyloxymethyl-3-methyl-1H-pyrrole-2,4-dicarboxylate86Michael addition with benzoyl chloride
Other Substituted Variants14 - 93Various amines used

Material Science Applications

Pyrrole Copolymer Soft Actuators
In material science, DMAMPDC is employed in the preparation of pyrrole copolymer soft actuators. These actuators exhibit reduced electrochemical creep and improved actuation strain characteristics. The incorporation of DMAMPDC into polymer matrices enhances their mechanical properties and responsiveness to stimuli, making them suitable for applications in soft robotics and artificial muscle systems.

Biological Research Applications

Neuroprotective Effects
Recent studies have indicated that DMAMPDC may possess neuroprotective properties, potentially offering benefits in protecting neuronal cells from oxidative stress. This application is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role. The specific biological mechanisms are still under investigation, but initial findings suggest that DMAMPDC can modulate pathways involved in cellular defense.

Potential Therapeutic Uses
The structural characteristics of DMAMPDC suggest potential therapeutic applications in various diseases. Compounds related to pyrroles have been studied for their anti-inflammatory and antioxidant activities. Research continues to explore these interactions to better understand the compound's biological relevance and optimize its applications .

Mechanism of Action

The mechanism of action of dimethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The amino and ester groups on the pyrrole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Specific pathways and targets depend on the compound’s derivatives and their intended applications.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Ester Groups Key Properties/Applications References
Dimethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate 1-NH₂, 3-CH₃ Methyl (2,4) Potential precursor for nitroxides (resistant to oxidation due to intramolecular H-bonding inferred from analogs)
Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate 1-NH₂, 3-CH₃ Ethyl (2,4) Enhanced lipophilicity vs. methyl esters; used in high-throughput synthesis pipelines
Diethyl 5-(chloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate 5-CH₂Cl, 3-CH₃ Ethyl (2,4) Reactive chloromethyl group enables further functionalization (e.g., nucleophilic substitution); high synthetic yield (99.6%)
Diethyl 5-(hydroxymethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate 5-CH₂OH, 3-CH₃ Ethyl (2,4) Hydroxymethyl group increases polarity; applications in polymerizable monomers or prodrugs
Dimethyl 5-acetyl-1-hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylate 1-OH, 4-CH₃, 5-COCH₃ Methyl (2,3) Oxidation-resistant due to strong intramolecular H-bond (O–H···O distance: 2.558 Å); studied for nitroxide synthesis
3-Fluoropyridine-2,4-dicarboxylate derivatives Fluorine at position 3 Methyl/Other Potent inhibitors of 2-oxoglutarate-dependent oxygenases; higher electron-withdrawing effects enhance binding affinity

Substituent Effects on Reactivity and Stability

  • Amino vs. Hydroxyl Groups: The amino group at position 1 in the target compound contrasts with the hydroxyl group in dimethyl 5-acetyl-1-hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylate. The latter forms a strong intramolecular H-bond (O–H···O distance: 2.558 Å), rendering it resistant to oxidation, whereas the amino group may participate in different H-bonding or coordination interactions .
  • Chloromethyl vs. Hydroxymethyl : The chloromethyl substituent in diethyl 5-(chloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate enhances electrophilicity, enabling nucleophilic substitution reactions, unlike the hydroxymethyl analog, which is more polar and less reactive .

Ester Group Influence

  • Methyl vs. Ethyl Esters : Methyl esters (e.g., in the target compound) generally exhibit lower molecular weight and higher crystallinity compared to ethyl esters, which increase lipophilicity and solubility in organic solvents .

Spectroscopic and Analytical Data

  • Mass Spectrometry: Analogs like diethyl 5-(3-aminophenyl)-1-(3-cyanopyrrol-2-yl)-2-methylpyrrole-3-carboxylate show molecular ions at m/z 454 (M⁺), consistent with the mass trends of substituted pyrroles .
  • NMR Trends : The ¹³C NMR shifts for pyrrole dicarboxylates typically range between 120–170 ppm for carbonyl carbons and aromatic protons, with specific shifts depending on substituent electronegativity (e.g., fluorine in 3-fluoropyridine-2,4-dicarboxylate causes downfield shifts) .

Biological Activity

Dimethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate (DMAMPDC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DMAMPDC, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

DMAMPDC features a pyrrole ring substituted with amino and ester groups, which contribute to its reactivity and biological interactions. The molecular formula is C9H12N2O4C_9H_{12}N_2O_4, and its structure allows for various hydrogen bonding and molecular interactions that are critical for biological activity.

The biological activity of DMAMPDC is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino and ester groups facilitate hydrogen bonding, influencing the compound's pharmacodynamics. Research indicates that DMAMPDC may act on various pathways, including:

  • Antiviral Activity : DMAMPDC has shown potential as an antiviral agent, particularly against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus type 1 (HSV-1) .
  • Neuroprotective Effects : Preliminary studies suggest that DMAMPDC may protect neuronal cells from oxidative stress, indicating a possible role in neurodegenerative disease therapies .
  • Antibacterial Properties : Similar pyrrole derivatives have demonstrated antibacterial activity, suggesting that DMAMPDC may also possess this property .

Comparative Analysis with Similar Compounds

To understand the unique properties of DMAMPDC, it is beneficial to compare it with related compounds. The following table summarizes key structural features and biological activities of DMAMPDC and its analogs:

Compound NameStructure FeaturesUnique Aspects
This compound Methyl esters on pyrrole ringVersatile interactions due to dual functional groups
Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate Ethyl esters instead of methylExhibits different solubility and potentially altered bioactivity
Methyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate One ethyl group replaced by methylMay show varied pharmacokinetics compared to diethyl variant

Antiviral Activity

A study highlighted the antiviral efficacy of DMAMPDC against TMV. The compound exhibited significant protective activity with a curative rate of approximately 56% at a concentration of 500 μg/mL . This suggests that DMAMPDC could be developed into a therapeutic agent for viral infections.

Neuroprotective Studies

Research focusing on neuroprotective effects indicated that DMAMPDC could mitigate oxidative stress in neuronal cells. This property is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's disease, where oxidative damage plays a critical role .

Antibacterial Potential

In vitro evaluations have shown that derivatives related to DMAMPDC possess antibacterial properties against strains like Staphylococcus aureus. While specific data for DMAMPDC is still emerging, related compounds have demonstrated Minimum Inhibitory Concentration (MIC) values significantly lower than standard antibiotics .

Q & A

Q. Table 1. Key Crystallographic Parameters for Analogous Pyrrole Derivatives

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)R-factorReference
Dimethyl 5-acetyl-1-hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylateP2₁/c10.389315.18037.578999.6300.031
Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylateP2₁/c9.87212.10411.26790.000.041

Q. Table 2. Comparative NMR Data for Pyrrole Derivatives

Substituent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key FeaturesReference
1-Amino-3-methyl6.32 (s, 1H, pyrrole-H)160.2 (C=O)Sharp singlet for NH₂
5-Ethoxy-4-methyl4.27 (q, 2H, OCH₂)61.8 (OCH₂CH₃)Ethoxy group splitting

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dimethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
dimethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate

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